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Introduction
PyClock®, or (6-Chloro-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate,

is a highly efficient phosphonium salt-based coupling reagent utilized extensively in peptide

synthesis.[1] As the 6-chloro analog of the well-known reagent PyBOP®, PyClock® facilitates

the formation of amide bonds by activating the carboxylic acid moiety of an amino acid.[1] This

activation proceeds via the generation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt)

active ester, which is significantly more reactive than esters produced by reagents like

PyBOP® or HBTU.[1] This enhanced reactivity makes PyClock® an excellent choice for

challenging couplings, including the synthesis of complex peptides, cyclizations, and fragment

condensations.[2]

A key advantage of PyClock®, as a phosphonium salt, is that it does not cause the

guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium-

based reagents (e.g., HBTU, HATU) and lead to chain termination.[3] The integrity and

reactivity of PyClock® are directly dependent on its stability, which is influenced by storage

conditions and handling practices. This guide provides an in-depth overview of the stability

profile, recommended storage conditions, and essential handling protocols for PyClock® to

ensure its optimal performance in research and development.
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Physicochemical and Safety Profile
Properly identifying the reagent and understanding its safety hazards are the first steps to

correct handling and storage.

Table 1: General Properties of PyClock®

Property Value Reference(s)

CAS Number 893413-42-8 [1][2]

Molecular Formula C₁₈H₂₇ClF₆N₆OP₂ [1]

Molecular Weight 554.84 g/mol [1]

Appearance
White to off-white or beige

powder
[2]

Purity (Assay) ≥98.0% (HPLC) [2]

Melting Point 165-175 °C [2]

Table 2: Hazard and Safety Information for PyClock®

Hazard Statement Precautionary Statement Hazard Classifications

H315: Causes skin irritation P261: Avoid breathing dust Skin Irritant 2

H319: Causes serious eye

irritation

P280: Wear protective

gloves/eye protection
Eye Irritant 2

H335: May cause respiratory

irritation

P305+P351+P338: IF IN

EYES: Rinse cautiously
STOT SE 3 (Respiratory)

Source: Sigma-Aldrich Safety Data[1]

Recommended Storage and Handling
The stability of PyClock® is maintained by adhering to specific storage conditions for both its

solid form and when prepared in solution.
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Solid-State Storage
For maximum shelf-life and stability, solid PyClock® should be stored under the following

conditions:

Temperature: Store refrigerated between 2°C and 8°C.[1][2] Some suppliers may also

recommend a standard +4°C.[4]

Atmosphere: Keep in a tightly sealed container to protect from moisture, which can lead to

hydrolysis. The vial should be allowed to warm to room temperature before opening to

prevent condensation of atmospheric moisture onto the cold powder.

Light: Store protected from direct light.

Solution Storage
The preparation of stock solutions of PyClock® should be done with care, as its stability in

solution is limited.

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent for peptide

coupling reactions.

Duration: Solutions of phosphonium reagents like PyClock® in DMF exhibit moderate

stability. It is strongly recommended to use these solutions for a maximum of two days.[3]

Best Practice: For critical applications, it is best to prepare solutions of PyClock® fresh for

each use. Long-term storage of the reagent in solution is not recommended.

Stability Profile and Degradation
The reactivity of a coupling reagent is often inversely correlated with its stability. While highly

reactive, PyClock® demonstrates greater stability than some other high-reactivity reagents.

Solution Stability: A Comparative Analysis
A key study evaluated the stability of a 0.05 M solution of PyClock® in DMF at room

temperature and compared it to its parent phosphonium salts, PyAOP® and PyBOP®.[5] The

percentage of the reagent remaining over time was quantified by HPLC.
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Table 3: Comparative Stability of Phosphonium Salts in DMF (0.05 M)

Reagent
% Remaining after
1h

% Remaining after
6h

% Remaining after
24h

PyAOP® 97.2 83.1 55.4

PyBOP® 100 99.8 98.9

PyClock® 100 99.5 97.8

Data adapted from Luxembourg Bio Technologies.[5]

These results demonstrate that PyClock® and PyBOP® are significantly more stable in DMF

solution than the highly reactive PyAOP®.[5] While PyClock® is slightly less stable than

PyBOP®, it offers superior reactivity, making it a good balance of stability and coupling

efficiency.[5]

Primary Degradation Pathway: Hydrolysis
The principal degradation pathway for phosphonium-based coupling reagents is hydrolysis. In

the presence of water, the phosphonium cation is susceptible to nucleophilic attack, leading to

the cleavage of the P-O bond. This process renders the reagent inactive for peptide coupling.

Fig. 1: Postulated Hydrolytic Degradation of PyClock®
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Fig. 1: Postulated Hydrolytic Degradation of PyClock®

Mechanism of Action in Peptide Coupling
Understanding the reaction mechanism highlights the importance of maintaining the reagent's

integrity. The coupling process is a two-step reaction.

Carboxyl Group Activation: In the presence of a tertiary base such as N,N-

diisopropylethylamine (DIEA), PyClock® reacts with the carboxyl group of an N-protected

amino acid to form the highly reactive 6-chloro-OBt (Cl-OBt) active ester.

Amide Bond Formation: The active ester is then susceptible to nucleophilic attack by the free

amine of another amino acid or peptide, resulting in the formation of the desired peptide

bond.

Fig. 2: Peptide Coupling Mechanism using PyClock®
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Fig. 2: Peptide Coupling Mechanism using PyClock®

Experimental Protocols
Protocol for Assessing PyClock® Stability in DMF via
HPLC
This protocol is adapted from the methodology used to generate the stability data in Table 3.[5]

It provides a framework for users to verify the stability of their own reagent solutions.

1. Materials:

PyClock® reagent

Anhydrous N,N-Dimethylformamide (DMF), HPLC grade

Volumetric flasks and pipettes

HPLC system with a UV detector (220 nm)

C18 reverse-phase HPLC column

2. Procedure:

Solution Preparation: Accurately weigh PyClock® and dissolve it in anhydrous DMF to

prepare a 0.05 M stock solution.

Storage: Store the solution in a tightly capped vial at ambient laboratory temperature,

protected from light.

Sampling: At specified time points (e.g., t=0, 1, 6, 24, and 48 hours), withdraw an aliquot of

the solution.

HPLC Analysis:

Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to an appropriate

concentration for HPLC analysis.
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Inject the sample onto the HPLC system.

Monitor the elution at 220 nm.

Data Analysis:

Identify the peak corresponding to intact PyClock®.

Integrate the peak area at each time point.

Calculate the percentage of remaining PyClock® relative to the peak area at t=0.

Fig. 3: Workflow for PyClock® Solution Stability Test
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Fig. 3: Workflow for PyClock® Solution Stability Test

Conclusion
PyClock® is a powerful and effective coupling reagent that offers a favorable balance of high

reactivity and practical stability. To ensure its optimal performance and achieve reproducible

results in peptide synthesis, strict adherence to storage and handling guidelines is paramount.

As a solid, PyClock® should be stored refrigerated (2-8°C) and protected from moisture. When

prepared in solution, particularly in DMF, it should be used promptly, ideally within two days, to

mitigate degradation via hydrolysis. By following these technical recommendations,

researchers and drug development professionals can effectively leverage the advantages of

PyClock® for the successful synthesis of even the most challenging peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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